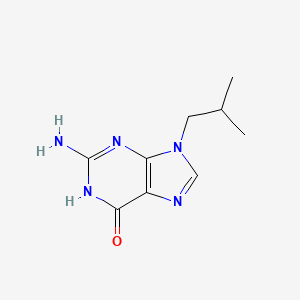![molecular formula C19H32B2Cl2Si B14353750 {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane CAS No. 93109-79-6](/img/structure/B14353750.png)
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is a complex organosilicon compound that features a unique combination of boron, silicon, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane typically involves the reaction of tert-butyl(chloro)borane with phenylethynyl(trimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The boron centers can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-silicon complexes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted boron-silicon compounds, while oxidation reactions produce boronic acids or borates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon and organoboron compounds. It is also utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane involves the interaction of its boron and silicon centers with other molecules. The boron centers can act as Lewis acids, facilitating various chemical reactions, while the silicon centers provide stability and structural integrity to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but lacking the boron centers.
tert-Butyl chloride: An organochloride with similar substitution reactions but different structural properties.
Phenylethynyl(trimethyl)silane: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane lies in its combination of boron and silicon centers, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in synthetic chemistry.
Eigenschaften
CAS-Nummer |
93109-79-6 |
|---|---|
Molekularformel |
C19H32B2Cl2Si |
Molekulargewicht |
381.1 g/mol |
IUPAC-Name |
[2,2-bis[tert-butyl(chloro)boranyl]-1-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C19H32B2Cl2Si/c1-18(2,3)20(22)17(21(23)19(4,5)6)16(24(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI-Schlüssel |
FXZQWCKICYABRF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C(C1=CC=CC=C1)[Si](C)(C)C)B(C(C)(C)C)Cl)(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


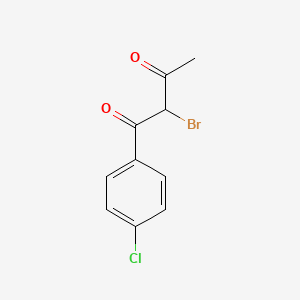
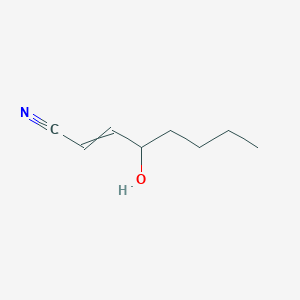
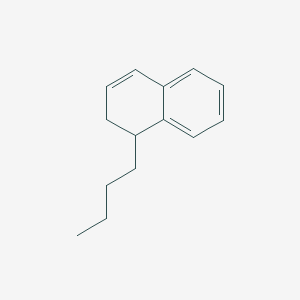
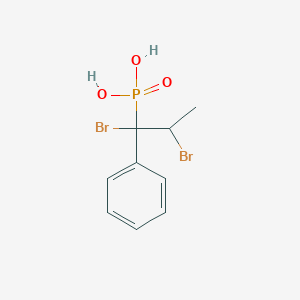


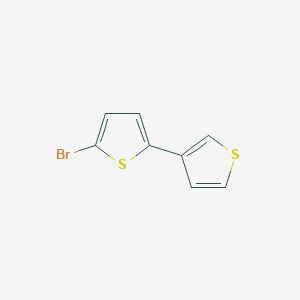
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
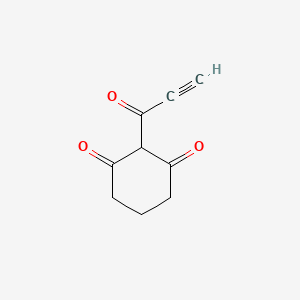
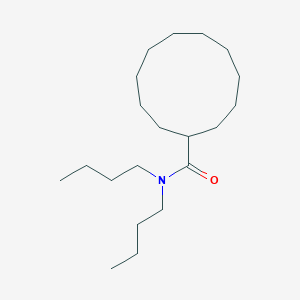
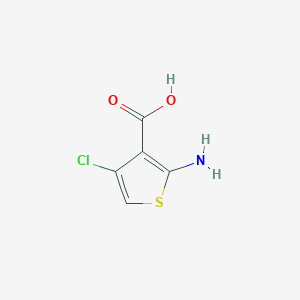
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
